

An In-depth Technical Guide to the Mechanism of Action of AZD2858

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Compound of Interest

Compound Name: AZD2858

Cat. No.: B1666211

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This document provides a comprehensive overview of the molecular mechanisms of **AZD2858**, a potent and selective small molecule inhibitor. It details its primary and secondary modes of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanism of Action: Selective GSK-3 Inhibition

AZD2858 functions primarily as a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase that exists in two highly homologous isoforms, GSK-3 α and GSK-3 β .^[1] GSK-3 is a critical regulatory node in numerous cellular processes, most notably the canonical Wnt/ β -catenin signaling pathway.^{[1][2][3]}

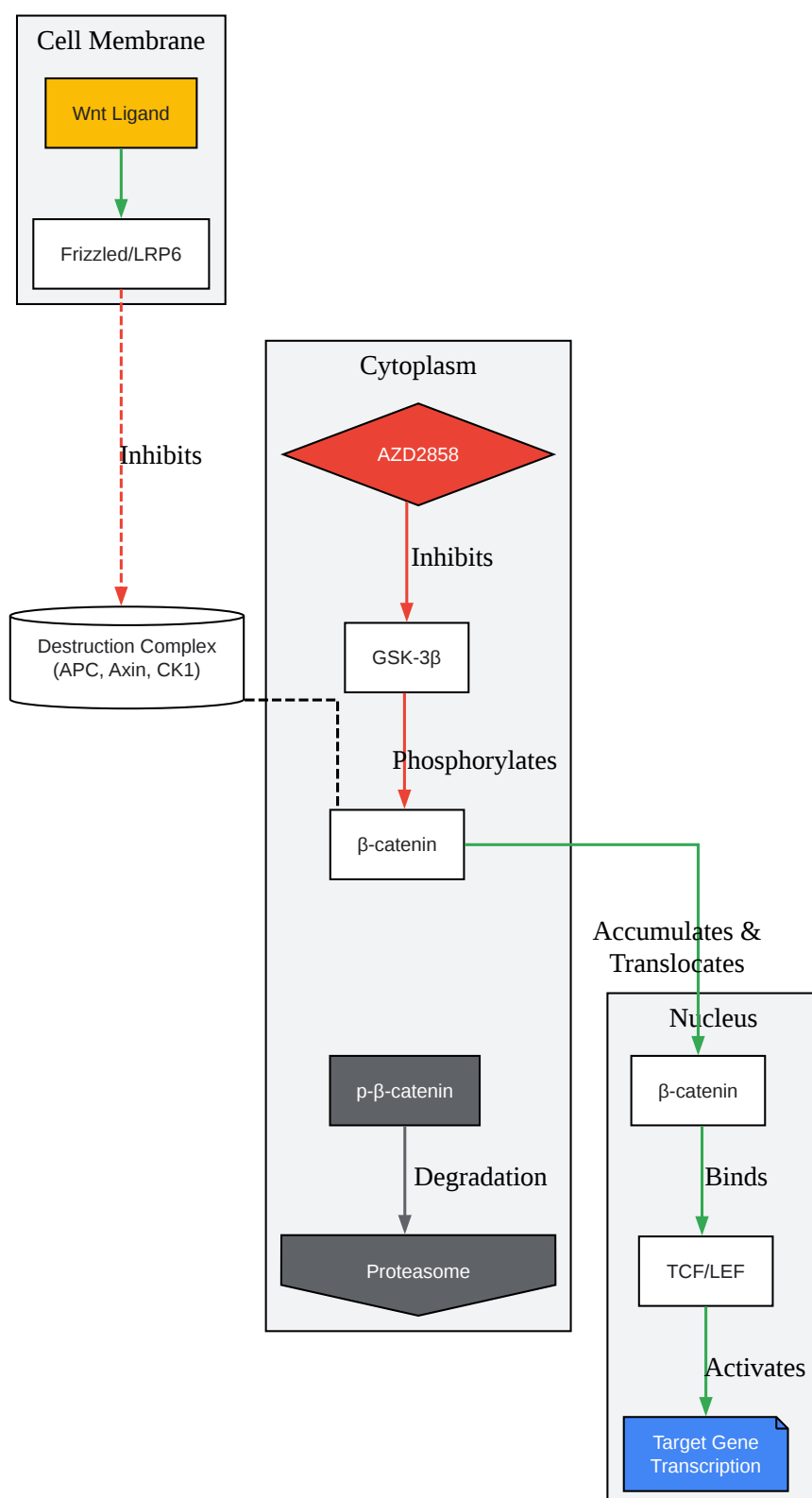
Potency and In Vitro Activity

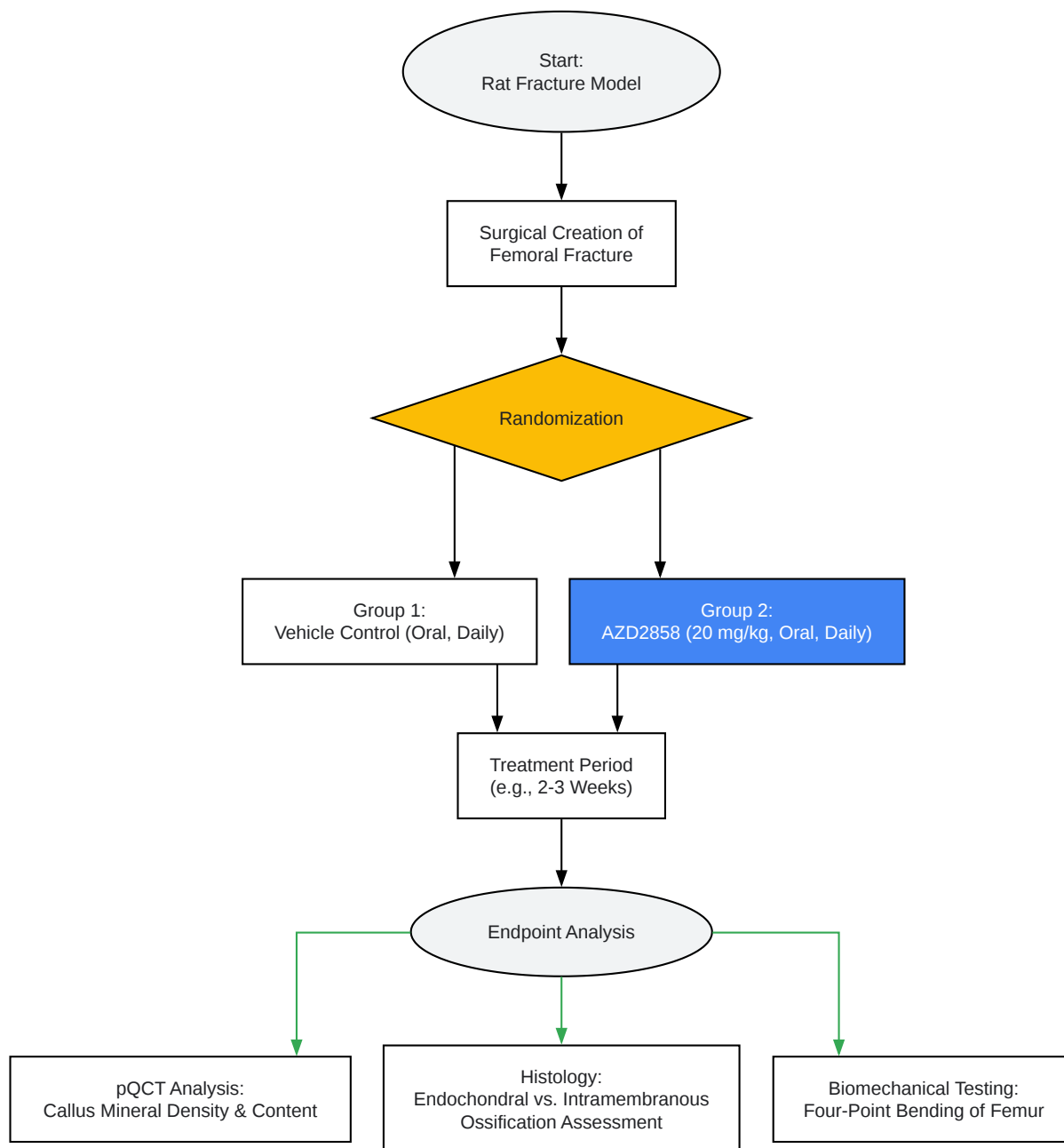
AZD2858 demonstrates high potency against both GSK-3 isoforms and effectively inhibits the downstream phosphorylation of substrates like the tau protein.^[4]

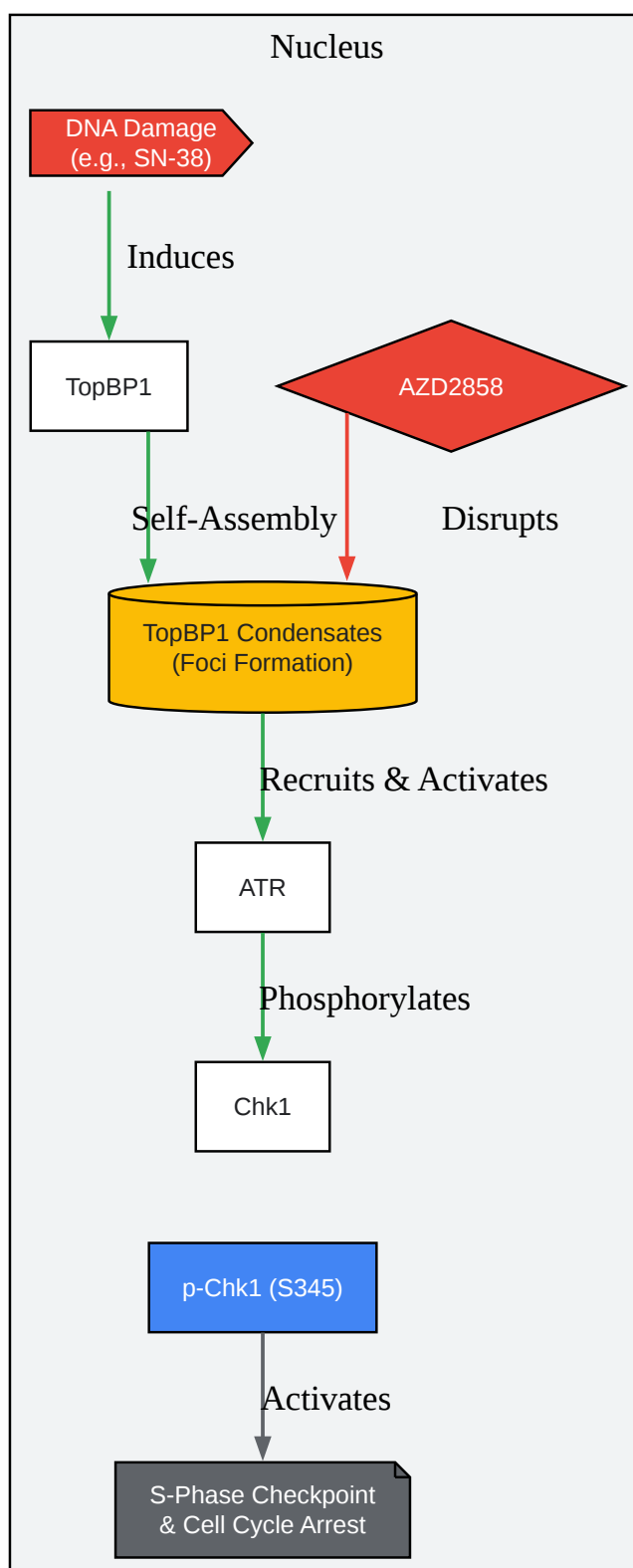
Parameter	Target	Value	Assay Type
IC ₅₀	GSK-3 α	0.9 nM	Biochemical Assay
IC ₅₀	GSK-3 β	5 nM	Biochemical Assay
IC ₅₀	GSK-3 (unspecified)	68 nM	Biochemical Assay[4]
K _i	GSK-3 β	4.9 nM	Biochemical Assay[5]
IC ₅₀	Tau Phosphorylation (S396)	76 nM	Cell-based Assay[4]

The Wnt/ β -catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 β is a key component of a "destruction complex" that phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, **AZD2858** prevents this phosphorylation event. This allows β -catenin to stabilize, accumulate in the cytoplasm, and translocate to the nucleus, where it activates the transcription of Wnt target genes involved in cell proliferation and differentiation.[1][2][3]







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References

- 1. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe AZ2858 | Chemical Probes Portal [chemicalprobes.org]
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